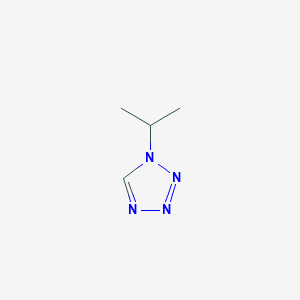

1H-Tetrazole,1-(1-methylethyl)-(9CI)

説明

Synthesis Analysis

A common pathway for synthesizing 1H-tetrazoles involves the reaction of sodium azide with nitriles, which can proceed in water with zinc salts acting as catalysts. This method has proven to be versatile, applicable to a wide array of substrates including aromatic and alkyl nitriles, and yields 1H-tetrazoles efficiently (Demko & Sharpless, 2001).

Molecular Structure Analysis

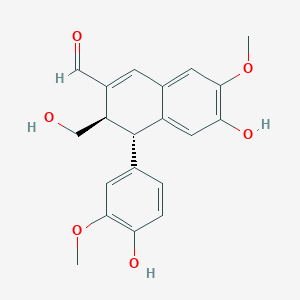

The molecular structure of 1H-tetrazole derivatives has been extensively studied, revealing that the tetrazole ring exhibits aromatic characteristics. This is evident in 5-methyl-1H-tetrazole, a closely related compound, where X-ray crystallography showed the ring structure to be aromatic, with shorter than expected C-C bond lengths indicating electron delocalization (Ohno et al., 1999).

Chemical Reactions and Properties

1H-tetrazoles engage in a variety of chemical reactions, reflecting their reactive nature and the influence of their nitrogen-rich structure. For instance, the synthesis and reactivity of nitrogen-rich salts of 1H-tetrazoles have been demonstrated to offer potential as energetic materials due to their high thermal stability and significant detonation properties (Fischer et al., 2013).

Physical Properties Analysis

The physical properties of 1H-tetrazoles, such as solubility and thermal behavior, are closely tied to their molecular structures. For example, the synthesis of 1-(nitratomethyl)-5H-tetrazole showed it to possess high sensitivity and improved oxygen balance, attributes that are significant for applications requiring high detonation parameters. This compound was thoroughly characterized using various techniques including X-ray diffraction, highlighting the impact of molecular structure on physical properties (Kofen et al., 2022).

科学的研究の応用

Pharmacophore in Medicinal Chemistry

Tetrazole derivatives exhibit a wide range of biological properties, making them significant in medicinal chemistry. As bioisosteres for the carboxylic acid group, tetrazoles can enhance the lipophilicity and bioavailability of pharmaceutical compounds while reducing side effects. They have been applied in treating diseases due to their antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. This pharmacophore has been crucial in developing new drugs with better pharmacokinetic profiles and metabolic stability (Patowary, Deka, & Bharali, 2021).

Organophosphorus Azoles Chemistry

Research on organophosphorus azoles, including tetrazoles, has provided valuable insights into the stereochemical structure of these compounds. Utilizing techniques like multinuclear 1H, 13C, 31P NMR spectroscopy, and quantum chemistry, studies have explored the coordination of phosphorus atoms in various azole derivatives. These insights are pivotal for understanding the chemical behavior and potential applications of tetrazole-containing compounds (Larina, 2023).

Antiviral Agents

The tetrazole moiety, recognized for its versatility, has been extensively utilized in designing synthetic compounds with promising antiviral activity. Such research efforts are critical in the ongoing quest for effective treatments against various viral infections, including influenza, HIV, and HCV. Tetrazole-based molecules have emerged as significant endeavors in developing potential antiviral agents, showcasing the scaffold's utility in medicinal chemistry (Yogesh & Srivastava, 2021).

Antibacterial Activity

Tetrazoles have been recognized for their considerable antibacterial properties, with hybridization techniques enhancing their efficacy against both drug-sensitive and resistant pathogens. This approach has yielded marketed antibacterial agents, such as Tedizolid, demonstrating tetrazole scaffolds' potential in developing new antibacterial compounds. The exploration of tetrazole hybrids signifies a promising strategy in addressing the challenge of bacterial resistance (Gao, Xiao, & Huang, 2019).

Safety And Hazards

特性

IUPAC Name |

1-propan-2-yltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-4(2)8-3-5-6-7-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWDTTSNSJEVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Tetrazole,1-(1-methylethyl)-(9CI) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)

![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)

![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)